(6Z)-2-benzyl-5-imino-6-[(3-nitrophenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-2-benzyl-5-imino-6-[(3-nitrophenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-benzyl-5-imino-6-[(3-nitrophenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, nitrophenyl compounds, and thiadiazolo-pyrimidinone precursors. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper complexes. The reaction temperatures can range from room temperature to elevated temperatures, depending on the specific steps involved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-benzyl-5-imino-6-[(3-nitrophenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could produce a nitro derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (6Z)-2-benzyl-5-imino-6-[(3-nitrophenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6Z)-2-benzyl-5-imino-6-[(3-nitrophenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (6Z)-2-benzyl-5-imino-6-[(3-nitrophenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one include other thiadiazolo-pyrimidinone derivatives, such as:
- 2-benzyl-5-imino-6-[(4-nitrophenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 2-benzyl-5-imino-6-[(2-nitrophenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrophenyl group at the 6-position. This structural feature may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(6Z)-2-benzyl-5-imino-6-[(3-nitrophenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O3S/c20-17-15(10-13-7-4-8-14(9-13)24(26)27)18(25)21-19-23(17)22-16(28-19)11-12-5-2-1-3-6-12/h1-10,20H,11H2/b15-10-,20-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZXTHJWLMECRJ-CKLXWILVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=N)C(=CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN3C(=N)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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